molecular formula C2H6BS B079340 Dimethyl sulfide borane CAS No. 13292-87-0

Dimethyl sulfide borane

Cat. No.: B079340
CAS No.: 13292-87-0
M. Wt: 72.95 g/mol
InChI Key: MCQRPQCQMGVWIQ-UHFFFAOYSA-N
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Description

Dimethyl sulfide borane, also known as borane dimethyl sulfide, is a chemical compound with the formula BH₃·S(CH₃)₂. It is an adduct formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). This compound is widely used as a borane reagent in hydroboration and reduction reactions due to its increased stability and higher solubility compared to other borane reagents .

Mechanism of Action

Target of Action

Dimethyl Sulfide Borane, also known as Borane-Dimethyl Sulfide (BMS), is a complexed borane reagent . It primarily targets unsaturated bonds in organic compounds during hydroboration reactions . The compound is used for the preparation of organoborane compounds, which are key intermediates in organic synthesis .

Mode of Action

BMS acts as a mediator for hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to the unsaturated bonds . This interaction results in the formation of organoborane compounds .

Biochemical Pathways

The primary biochemical pathway affected by BMS is the hydroboration reaction pathway . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes . The resulting organoborane compounds serve as useful intermediates in various organic synthesis pathways .

Pharmacokinetics

It’s worth noting that bms is soluble in most aprotic solvents , which can influence its distribution and reactivity in a chemical reaction environment.

Result of Action

The primary result of BMS’s action is the formation of organoborane compounds . These compounds are useful intermediates in organic synthesis . BMS has been employed for the reduction of many functional groups. Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols .

Action Environment

BMS is sensitive to environmental factors. It is more stable and has higher solubility compared to other borane reagents . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction . It reacts violently with water and is extremely flammable . Therefore, it must be handled with care in a controlled environment .

Chemical Reactions Analysis

Dimethyl sulfide borane undergoes various types of chemical reactions, primarily hydroboration and reduction reactions:

    Hydroboration: In hydroboration reactions, this compound dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds.

    Reduction: this compound is employed for the reduction of various functional groups. It reduces aldehydes, ketones, epoxides, esters, and carboxylic acids to their corresponding alcohols. .

Common reagents and conditions used in these reactions include aprotic solvents such as ethyl ether, dichloromethane, and toluene . Major products formed from these reactions are alcohols, diols, and amines .

Comparison with Similar Compounds

Dimethyl sulfide borane is often compared with other borane reagents such as borane-tetrahydrofuran (BH₃·THF) and diborane (B₂H₆):

Similar compounds include:

This compound’s increased stability and solubility make it a preferred choice for many applications in organic synthesis and industrial processes.

Properties

InChI

InChI=1S/C2H6S.B/c1-3-2;/h1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQRPQCQMGVWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13292-87-0
Record name Boron, trihydro[thiobis[methane]]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl sulphide--borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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